molecular formula C29H28N2O5 B14278068 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione CAS No. 141547-26-4

2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

Cat. No.: B14278068
CAS No.: 141547-26-4
M. Wt: 484.5 g/mol
InChI Key: FQNFHWYELRXBML-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two isoindole-1,3-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve:

    Cyclization reactions: Formation of the isoindole-1,3-dione rings.

    Condensation reactions: Coupling of cyclohexyl groups with the isoindole-1,3-dione moieties.

    Catalysts and solvents: Use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The reactions may involve common reagents such as:

    Oxidizing agents: Like potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Could produce alcohols or alkanes.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Affecting their activity.

    Modulate signaling pathways: Influencing cellular processes.

    Interact with nucleic acids: Potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione include:

    Cyclohexyl derivatives: Such as cyclohexylamine or cyclohexanol.

    Isoindole-1,3-dione derivatives: Like phthalimide or succinimide.

Properties

CAS No.

141547-26-4

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C29H28N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h11-16,19-20H,1-10H2

InChI Key

FQNFHWYELRXBML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCCCC6

Origin of Product

United States

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